1-(2-azidoethyl)-4-bromo-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-azidoethyl)-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUROCGHSPLZAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(2-azidoethyl)-4-bromo-1H-pyrazole typically follows a multi-step process involving:
- Construction or functionalization of the pyrazole ring with a bromine substituent at the 4-position.
- Introduction of the 2-azidoethyl substituent onto the nitrogen atom of the pyrazole ring, often via nucleophilic substitution or alkylation.
These steps require careful control of reaction conditions to ensure regioselectivity and to avoid side reactions such as over-bromination or decomposition of the azido group.
Preparation of 4-Bromo-1H-pyrazole Core
The 4-bromo substitution on the pyrazole ring is generally introduced either by:
- Direct bromination of the pyrazole ring at the 4-position using brominating agents, or
- Synthesis of substituted pyrazole intermediates bearing the bromine atom through condensation reactions and subsequent functional group transformations.
For example, a related synthesis of 5-bromo-1-methyl-1H-pyrazole derivatives involves bromination of hydroxy-substituted pyrazole esters using tribromooxyphosphorus, followed by hydrolysis and further substitution reactions. Although this example is for a methyl-substituted pyrazole, the bromination strategy and subsequent functional group manipulations are applicable to 4-bromo substitution on pyrazoles.
Introduction of the 2-Azidoethyl Side Chain
The installation of the 2-azidoethyl group on the pyrazole nitrogen can be achieved via alkylation reactions using 2-azidoethyl halides or tosylates as alkylating agents. The general procedure involves:
- Deprotonation of the pyrazole nitrogen to generate the nucleophilic pyrazolide anion.
- Nucleophilic substitution with 2-azidoethyl bromide or chloride to afford the N-(2-azidoethyl) pyrazole derivative.
This method ensures selective N-alkylation without affecting the bromine substituent on the ring.
Representative Synthetic Route
A plausible synthetic route based on literature precedents and patent disclosures is as follows:
| Step | Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Condensation of hydrazines with β-dicarbonyl compounds | 1H-pyrazole core | Formation of pyrazole ring |
| 2 | Bromination | Brominating agent (e.g., N-bromosuccinimide, tribromooxyphosphorus) | 4-bromo-1H-pyrazole | Regioselective bromination at 4-position |
| 3 | N-Deprotonation | Base (e.g., NaH, K2CO3) | Pyrazolide anion | Prepares nucleophile for alkylation |
| 4 | N-Alkylation | 2-azidoethyl bromide or chloride | This compound | Nucleophilic substitution to introduce azidoethyl |
Detailed Research Findings and Notes
Bromination Step: The use of tribromooxyphosphorus has been reported to efficiently brominate hydroxy-substituted pyrazole esters to afford bromo-pyrazole intermediates with good regioselectivity and yield, avoiding overbromination and harsh conditions.
Azidoethyl Introduction: The azido group is sensitive to reductive or strongly nucleophilic conditions; thus, the alkylation step is optimized to avoid decomposition. Mild bases and controlled temperatures are preferred.
Safety Considerations: Azides are potentially explosive; therefore, reaction scale and conditions must be carefully controlled, and proper safety protocols followed.
Purification: After each step, purification is typically done by extraction, drying with anhydrous sodium sulfate, and chromatographic techniques to ensure product purity.
Comparative Table of Preparation Methods
| Method Aspect | Direct Bromination of Pyrazole | Bromination of Pyrazole Esters + Hydrolysis | N-Alkylation with Azidoethyl Halides |
|---|---|---|---|
| Starting Materials | Pyrazole | Hydroxy-pyrazole esters | 4-bromo-1H-pyrazole |
| Brominating Agent | NBS, Br2 | Tribromooxyphosphorus | Not applicable |
| Reaction Conditions | Mild to moderate temperatures | Controlled temperature, inert atmosphere | Base (NaH, K2CO3), dry solvents |
| Selectivity | Moderate, risk of polybromination | High regioselectivity | High N-selectivity |
| Yield | Variable | Generally good | High |
| Safety | Bromine reagents hazardous | Requires handling of phosphorus reagents | Azide safety considerations |
Chemical Reactions Analysis
Types of Reactions
1-(2-azidoethyl)-4-bromo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like DMF or acetonitrile.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, solvents like t-butanol or THF, and reducing agents like sodium ascorbate.
Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride, solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with various functional groups replacing the bromine atom.
Cycloaddition Reactions: 1,2,3-triazoles formed through the CuAAC reaction.
Reduction Reactions: Aminoethyl-pyrazole derivatives formed by reducing the azido group.
Scientific Research Applications
1-(2-azidoethyl)-4-bromo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioconjugates and probes for studying biological processes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as energetic materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2-azidoethyl)-4-bromo-1H-pyrazole primarily involves its reactivity due to the presence of the azido and bromo groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various applications. The bromo group can be substituted with other functional groups, allowing for the modification of the compound’s properties. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares 1-(2-azidoethyl)-4-bromo-1H-pyrazole with structurally related pyrazole derivatives:
Key Observations :
Physicochemical Properties
Notes:
Q & A
Q. What are the standard synthetic protocols for preparing 1-(2-azidoethyl)-4-bromo-1H-pyrazole?
- Methodological Answer : The synthesis typically involves azide introduction via nucleophilic substitution or click chemistry precursors. A validated protocol includes:
- Reaction Setup : Reacting a bromoethyl-pyrazole precursor with azido(trimethyl)silane (7.5 equiv) in methylene chloride under trifluoroacetic acid catalysis (10 equiv) at 50°C for 16 hours .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields >95% purity. Dry loading with Celite minimizes product loss during solvent evaporation .
- Yield Optimization : Key factors include maintaining anhydrous conditions, controlled warming from 0°C to 50°C, and monitoring via TLC (Rf = 0.53 in cyclohexane/EtOAc 2:1) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-spectroscopic characterization is critical:
- 1H/13C NMR : Peaks at δ 7.74 (pyrazole H), 5.14 (azidoethyl CH2), and 1.33 (ethyl CH3) confirm substitution patterns. 13C signals at 161.5 ppm (ester carbonyl) and 105.5 ppm (pyrazole C-Br) validate connectivity .
- IR Spectroscopy : A strong azide stretch at 2129 cm⁻¹ and ester carbonyl at 1681 cm⁻¹ confirm functional groups .
- HRMS : Exact mass matching (m/z 349.0169 [M]+) ensures molecular formula consistency (C13H12BrN5O2) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data in azide-containing pyrazole derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Probe dynamic equilibria (e.g., pyrazole ring puckering) by acquiring spectra at 25°C to -40°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 7.54–7.51 ppm aromatic protons) by correlating 1H-1H and 1H-13C couplings .
- Crystallography : Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate bond lengths/angles .
Q. What reaction pathways enable selective functionalization of the bromine substituent?
- Methodological Answer : Bromine at C4 undergoes:
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis, 80°C, K2CO3) to form biaryl hybrids .
- Nucleophilic Substitution : Displacement with NaN3 or amines (DMF, 60°C) introduces azide or amine groups for click chemistry .
- Challenges : Competing azide reactivity requires protecting groups (e.g., TMS-azide in situ generation) to avoid side reactions .
Q. What strategies mitigate thermal instability risks during azide group handling?
- Methodological Answer : Azides are shock-sensitive; mitigation involves:
- Low-Temperature Reactions : Conduct azide substitutions at 0–10°C to reduce exothermic risks .
- Dilute Conditions : Use <0.5 M concentrations in methylene chloride to minimize decomposition .
- Alternative Azide Sources : Replace volatile HN3 with azido(trimethyl)silane for safer, controlled release .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data for pyrazole-azide hybrids?
- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles:
- Purity Verification : Re-characterize batches via HPLC (≥98% purity) to exclude byproducts (e.g., triazole isomers from CuAAC) .
- Dose-Response Curves : Test activity across 3–4 log concentrations to identify false negatives from solubility limits (e.g., DMSO >10% interference) .
- Target Selectivity Screening : Use radioligand binding assays (e.g., serotonin receptor panels) to differentiate off-target effects .
Tables for Key Data
Q. Table 1. Reaction Optimization for Azide Introduction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 50°C, 16 h | 96% yield |
| Solvent | CH2Cl2 | Low polarity |
| Azide Source | TMS-azide (7.5 equiv) | Safe handling |
| Acid Catalyst | TFA (10 equiv) | Accelerates SN2 |
Q. Table 2. Spectral Benchmarks for Structural Confirmation
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR (400 MHz) | δ 5.14 (s, 2H) | Azidoethyl CH2 |
| IR (ATR) | 2129 cm⁻¹ | N3 stretch |
| HRMS | m/z 349.0169 [M]+ | C13H12BrN5O2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
